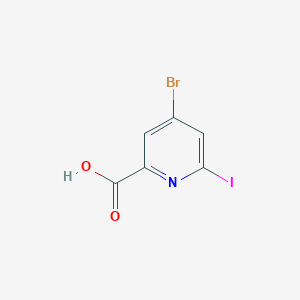

4-Bromo-6-iodopyridine-2-carboxylic acid

Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Halogenated pyridines are indispensable intermediates in modern organic chemistry. nih.govmdpi.comnih.gov The carbon-halogen bond serves as a versatile handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). researchgate.netconsensus.app These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. The presence of different halogens, such as bromine and iodine, on the same pyridine scaffold introduces differential reactivity, which can be exploited for sequential and site-selective modifications. rsc.orgnih.gov This capability is crucial for the efficient synthesis of complex, highly substituted pyridine structures that are often sought in drug discovery programs. nih.gov

Strategic Importance of Orthogonal Functionalization in Heterocyclic Chemistry

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others by employing reaction conditions that are specific to that group. This strategy is of paramount importance in the synthesis of polyfunctional molecules as it obviates the need for complex protection-deprotection sequences, thereby improving synthetic efficiency. In the context of dihalogenated pyridines containing both bromine and iodine, the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in many palladium-catalyzed cross-coupling reactions is a well-established principle. consensus.app This reactivity difference allows for the selective functionalization at the iodinated position while leaving the brominated position intact for a subsequent, different transformation under altered catalytic conditions. The presence of a carboxylic acid group adds another layer of synthetic potential, enabling amide bond formation, esterification, or decarboxylation.

Rationale for Investigating 4-Bromo-6-iodopyridine-2-carboxylic acid as a Model System

While specific research literature on this compound is not extensively available, its structure makes it an exemplary hypothetical model for studying orthogonal chemical transformations. The molecule possesses three distinct and strategically positioned functional groups whose reactivities can be independently addressed:

Iodine at C6: The C-I bond is the most labile site for standard palladium-catalyzed cross-coupling reactions, allowing for initial modification at this position.

Bromine at C4: The C-Br bond is less reactive than the C-I bond and can be targeted in a second cross-coupling step, typically requiring more forcing conditions or a different catalyst system. consensus.app

Carboxylic Acid at C2: This group can be converted into esters, amides, or other derivatives through standard condensation reactions. Its position adjacent to the ring nitrogen can also influence the electronic properties and reactivity of the heterocycle.

This trifecta of functionalities allows for a programmed, three-step sequential modification, providing a powerful platform for generating a wide range of trisubstituted pyridine derivatives from a single starting material. The distinct electronic environment of each position further ensures high regioselectivity in these transformations.

| Functional Group | Position | Typical Reaction Type | Relative Reactivity (Cross-Coupling) |

| Iodine | C6 | Suzuki, Sonogashira, Heck, etc. | High |

| Bromine | C4 | Suzuki, Sonogashira, Heck, etc. | Medium |

| Carboxylic Acid | C2 | Amidation, Esterification | N/A (Different reaction class) |

Overview of Research Domains Pertaining to this compound

Based on its structural features, this compound is a highly promising, albeit underexplored, building block for several key research areas. Its potential applications are rooted in its capacity for controlled, stepwise functionalization.

Medicinal Chemistry and Drug Discovery: The pyridine scaffold is a "privileged structure" found in many FDA-approved drugs. The ability to use this compound to rapidly generate a library of diverse analogs by varying the substituents at the 2, 4, and 6 positions would be invaluable for structure-activity relationship (SAR) studies.

Combinatorial Chemistry: The orthogonal reactivity of the C-I, C-Br, and -COOH groups makes this molecule an ideal substrate for combinatorial synthesis, enabling the high-throughput creation of novel compound libraries for screening.

Materials Science: Highly substituted aromatic and heteroaromatic systems are foundational to the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The defined substitution pattern offered by this scaffold could be used to synthesize precisely structured organic electronic materials.

Catalysis: Polysubstituted pyridines serve as ligands in coordination chemistry, influencing the activity and selectivity of metal catalysts. The sequential functionalization of this compound would allow for the fine-tuning of ligand properties for specific catalytic applications.

The table below outlines a hypothetical, three-step orthogonal synthesis starting from this compound, demonstrating its potential as a versatile synthetic platform.

| Step | Position Reacted | Reagents & Conditions (Example) | Intermediate/Product |

| 1 | C6 (Iodine) | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (Suzuki Coupling) | 4-Bromo-6-arylpyridine-2-carboxylic acid |

| 2 | C4 (Bromine) | Alkyne, PdCl₂(PPh₃)₂, CuI (Sonogashira Coupling) | 6-Aryl-4-alkynylpyridine-2-carboxylic acid |

| 3 | C2 (Carboxylic Acid) | Amine, HBTU, DIPEA (Amide Coupling) | N-Substituted-6-aryl-4-alkynylpyridine-2-carboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrINO2 |

|---|---|

Molecular Weight |

327.90 g/mol |

IUPAC Name |

4-bromo-6-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |

InChI Key |

KETXGMUNMCZYQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Iodopyridine 2 Carboxylic Acid and Analogous Halogenated Pyridinecarboxylic Acids

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-Bromo-6-iodopyridine-2-carboxylic acid reveals several potential synthetic pathways. The primary disconnections involve the carbon-halogen bonds and the carbon-carboxyl bond.

A logical approach involves a late-stage introduction of the carboxylic acid functionality. This strategy focuses on first constructing the halogenated pyridine (B92270) core, 4-bromo-6-iodopyridine, or a suitable precursor like 4-bromo-6-iodo-2-methylpyridine. The methyl group in the latter serves as a precursor to the carboxylic acid via oxidation. This pathway is often advantageous as the directing effects of the substituents can be leveraged to install the halogens in the desired positions.

Plausible Retrosynthetic Pathways:

Oxidation of a Pre-halogenated Picoline: The most common and effective strategy begins with a 2-methylpyridine (B31789) (α-picoline) derivative. The synthesis would proceed via sequential halogenation of the picoline, followed by oxidation of the methyl group. The order of halogenation is critical. For instance, bromination of 2-methylpyridine could be followed by iodination, and finally, oxidation to yield the target acid. This approach allows for regiochemical control during the halogenation steps. A known method for synthesizing a similar compound, 4-Bromopyridine-2-carboxylic acid, involves the oxidation of 4-bromo-2-methylpyridine (B16423) with potassium permanganate (B83412). guidechem.com

Halogenation of a Pyridine-2-carboxylic Acid Derivative: An alternative pathway involves the halogenation of a pre-existing pyridine-2-carboxylic acid (picolinic acid). However, this route is often complicated by the directing effects of the carboxyl group. As a deactivating, meta-directing group, it would likely direct incoming electrophiles to the 3- and 5-positions, making the formation of a 4,6-disubstituted product challenging via standard electrophilic substitution.

Carboxylation of a Dihalogenated Pyridine: A third approach involves the synthesis of a 4-bromo-6-iodopyridine intermediate, followed by the introduction of the carboxylic acid group at the 2-position. This could potentially be achieved through metal-halogen exchange followed by quenching with carbon dioxide.

Based on established chemical principles and known syntheses of related compounds, the strategy involving the sequential halogenation of a 2-methylpyridine precursor followed by oxidation is the most viable for achieving the desired substitution pattern.

Direct Halogenation Strategies for the Pyridine Core

The direct halogenation of pyridine is inherently difficult due to the ring's low reactivity towards electrophilic aromatic substitution. acs.org Consequently, various strategies have been developed to achieve regioselective halogenation under more manageable conditions.

Achieving regioselective bromination on a pyridine ring can be accomplished through several methods, often dictated by the substituents already present on the ring.

Pyridine N-Oxide Activation: One of the most effective strategies involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent bromination using reagents like phosphorus oxybromide (POBr₃) or a combination of an activator and a bromide source can achieve high regioselectivity. tcichemicals.com The N-oxide can then be removed in a final reduction step if necessary.

High-Temperature Bromination: Traditional methods involve reacting pyridine with elemental bromine at very high temperatures (often exceeding 300°C), which can lead to mixtures of products and is not suitable for sensitive substrates. acs.org

Directed Metalation: In the presence of a directing group, deprotonation with a strong base followed by quenching with a bromine source (e.g., Br₂) can provide a specific isomer. However, this requires the presence of a suitable directing group.

Modern Brominating Agents: Milder and more selective brominating agents have been developed. For example, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) have been used for the bromination of pyridine derivatives. google.com

| Method | Reagents | Key Features | Selectivity |

| N-Oxide Activation | 1. Oxidant (e.g., m-CPBA) 2. Brominating Agent (e.g., POBr₃, Ts₂O/TBABr) | Mild conditions, high yields. tcichemicals.com | C2/C4 selective. researchgate.net |

| Electrochemical | Tetrabutylammonium bromide (TBABr), LiClO₄ | Catalyst-free, uses inexpensive bromine salts. acs.org | Meta-selective with directing group. acs.org |

| Ring-Opening/Closing | Zincke Imine Intermediates | Highly regioselective under mild conditions. nih.gov | C3 selective. nih.govnsf.gov |

| Oleum-Mediated | DBDMH or NBS, Oleum (65%) | Selective and suitable for large-scale production. google.com | Varies with substrate. |

Iodination of the pyridine core presents similar challenges to bromination. Due to the lower reactivity of iodine as an electrophile, specific activation methods are often required.

Radical-Based C-H Iodination: A direct C-H iodination protocol using radical-based mechanisms has been developed for pyridines, which can lead to iodination at the C3 and C5 positions. rsc.orgrsc.org

N-Oxide Directed Halogenation: As with bromination, the use of a pyridine N-oxide can direct iodination, typically to the C2 position. rsc.org

Solvent-Free Iodination: For some heterocyclic systems, environmentally friendly approaches using solid iodine and an activating salt (e.g., AgNO₃) under solvent-free mechanical grinding conditions have proven effective. mdpi.com

| Method | Reagents | Key Features | Selectivity |

| Radical C-H Iodination | Varies (e.g., I₂, radical initiator) | Direct functionalization of C-H bonds. rsc.org | C3 and C5 selective. rsc.org |

| N-Oxide Activation | 1. Oxidant 2. Iodine Source | Exploits N-oxide to activate the ring. | C2 selective. rsc.org |

| Metal-Free Iodination | Molecular Iodine | Can be used for gram-scale synthesis. | C3 selective for quinolines. acs.org |

For the synthesis of a di-halogenated compound with two different halogens like this compound, a sequential halogenation approach is required. A simultaneous introduction of bromine and iodine would result in a statistical mixture of di-brominated, di-iodinated, and mixed bromo-iodo isomers, which would be difficult to separate and would lead to a very low yield of the desired product.

The order of the sequential halogenation is a critical consideration that influences the regiochemical outcome of the second halogenation step. The first halogen atom introduced will act as a directing group for the second. Halogens are deactivating yet ortho-, para-directing. Therefore, in a synthesis starting from 2-methylpyridine, the first halogenation would likely occur at the 4- or 6-position. The introduction of the first halogen (e.g., bromine at C4) would then influence the position of the subsequent iodination.

Introduction and Manipulation of the Pyridine-2-carboxylic Acid Moiety

The pyridine-2-carboxylic acid group, also known as a picolinic acid moiety, can be introduced through various methods, typically by functional group transformation of a precursor.

The most reliable and widely used methods for synthesizing pyridine-2-carboxylic acids involve the manipulation of a pre-existing functional group at the 2-position.

Oxidation of 2-Alkylpyridines: The oxidation of a 2-alkyl group, most commonly a methyl group, is a robust and high-yielding method. google.com Strong oxidizing agents such as potassium permanganate (KMnO₄) are frequently employed. For example, 4-bromo-2-methylpyridine can be oxidized to 4-bromopyridine-2-carboxylic acid in good yield. guidechem.com This method is advantageous because 2-methylpyridine (α-picoline) is a readily available starting material.

Hydrolysis of 2-Cyanopyridines: The hydrolysis of a nitrile group at the 2-position provides another direct route to the carboxylic acid. The 2-cyanopyridine (B140075) precursor can be hydrolyzed under either acidic or basic conditions to afford the corresponding picolinic acid. google.com

Direct Carboxylation with CO₂: Recent advances have explored the direct carboxylation of pyridine C-H bonds using carbon dioxide. azom.com These methods, which often employ electrochemistry or transition-metal catalysis, are promising for their atom economy but can suffer from limitations in regioselectivity. For instance, a copper-catalyzed method has been developed for the C4-selective carboxylation of pyridines. chemistryviews.org While innovative, achieving C2 selectivity on a pre-halogenated substrate remains a significant challenge.

Oxidation of Alkyl or Hydroxymethyl Precursors

A common and effective method for the introduction of a carboxylic acid group at the 2-position of a pyridine ring is through the oxidation of a corresponding alkyl or hydroxymethyl precursor. This transformation is a powerful tool in the synthesis of pyridinecarboxylic acids. For instance, the synthesis of the analogous 4-bromopyridine-2-carboxylic acid can be achieved by the oxidation of 4-bromo-2-methylpyridine.

This reaction is typically carried out using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a frequently employed reagent for this purpose. The reaction involves heating the alkylpyridine in an aqueous solution of KMnO₄. The methyl group is progressively oxidized to a hydroxymethyl group, then to an aldehyde, and finally to the carboxylate salt. Subsequent acidification of the reaction mixture yields the desired carboxylic acid.

The general reaction scheme is as follows:

Table 1: Oxidation of 2-Alkylpyridine Precursors

| Precursor | Oxidizing Agent | Product |

|---|---|---|

| 2-Methylpyridine | KMnO₄ | Pyridine-2-carboxylic acid |

| 4-Bromo-2-methylpyridine | KMnO₄ | 4-Bromopyridine-2-carboxylic acid |

| 2-(Hydroxymethyl)pyridine | MnO₂ | Pyridine-2-carbaldehyde |

| 2-(Hydroxymethyl)pyridine | KMnO₄ | Pyridine-2-carboxylic acid |

This method's success is contingent on the stability of other substituents on the pyridine ring to the strong oxidizing conditions. Halogen atoms, such as bromine and iodine, are generally stable under these conditions, making this a viable approach for the synthesis of halogenated pyridinecarboxylic acids.

Hydrolysis of Ester or Nitrile Precursors

Another widely used strategy for the synthesis of carboxylic acids is the hydrolysis of ester or nitrile functional groups. researchgate.net This method is particularly useful as the final step in a synthetic sequence, as esters and nitriles are often more stable and less reactive than the corresponding carboxylic acids during preceding synthetic transformations.

Hydrolysis of Esters:

The hydrolysis of an ester to a carboxylic acid can be performed under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred due to its generally irreversible nature. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This results in the formation of the carboxylate salt, which upon acidification, yields the carboxylic acid.

Hydrolysis of Nitriles:

Nitriles can also be hydrolyzed to carboxylic acids under both acidic and basic conditions, often requiring vigorous heating. Acid-catalyzed hydrolysis proceeds via the formation of a protonated nitrile, which is then attacked by water. Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. Both methods ultimately lead to the formation of the carboxylic acid, with the intermediate formation of an amide.

Convergent and Divergent Synthetic Approaches to this compound

The construction of a polysubstituted pyridine ring like that in this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the assembly of the final molecule from several independently prepared fragments, while a divergent synthesis starts with a common intermediate that is then elaborated into a variety of related products.

Stepwise Assembly from Simpler Pyridine Derivatives

A stepwise approach allows for the controlled introduction of substituents onto the pyridine ring. A plausible synthetic route to this compound could start from a simpler, commercially available pyridine derivative. For example, the synthesis of the related 4-bromo-6-chloropyridine-2-carboxylic acid has been reported starting from 2,4-dihydroxy-6-methylpyridine. patsnap.com This process involves a sequence of substitution and oxidation reactions.

A potential stepwise synthesis for this compound could be envisioned as follows:

Starting Material: A suitable starting material could be a commercially available picoline derivative, such as 2-methylpyridine.

Halogenation: Sequential halogenation reactions would be required to introduce the bromine and iodine atoms at the 4 and 6 positions, respectively. The order of these introductions would be crucial to control the regioselectivity.

Oxidation: The final step would involve the oxidation of the methyl group at the 2-position to a carboxylic acid, as described in section 2.3.2.

The synthesis of the analogous 6-bromo-4-iodoquinoline (B1287929) has been achieved through a multi-step process involving cyclization and substitution reactions, highlighting the feasibility of such stepwise approaches for complex halogenated heterocycles. atlantis-press.comresearchgate.netatlantis-press.com

Protecting Group Strategies for Selective Functionalization

In the synthesis of complex molecules with multiple reactive sites, the use of protecting groups is often indispensable. researchgate.netjocpr.comutsouthwestern.eduub.edunih.gov Protecting groups are temporarily installed to mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of the molecule.

In the context of synthesizing this compound, a protecting group could be employed for the carboxylic acid functionality. Carboxylic acids can be protected as esters, for example, which are generally more robust and less reactive than the free acid. researchgate.net This would allow for subsequent reactions, such as further halogenation or cross-coupling reactions, to be performed on the pyridine ring without interference from the acidic proton of the carboxylic acid.

Common protecting groups for carboxylic acids include:

Methyl or Ethyl Esters: These are simple to install and can be removed by hydrolysis under acidic or basic conditions.

Benzyl Esters: These can be removed by hydrogenolysis, which offers an orthogonal deprotection strategy to acid or base-labile protecting groups.

tert-Butyl Esters: These are readily cleaved under acidic conditions.

The choice of protecting group will depend on the specific reaction conditions planned for the subsequent steps of the synthesis.

Advanced Synthetic Techniques Applicable to Halogenated Pyridine Carboxylation

Directed Ortho Metalation (DoM) and Lithiation Strategies for Selective Carboxylation

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netwikipedia.orgorganic-chemistry.orgunblog.frnih.govumsl.edu The strategy relies on the presence of a "directing metalation group" (DMG) on the ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. The resulting organolithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

In the context of halogenated pyridines, the halogen atoms themselves can act as directing groups, albeit with varying efficacy. The nitrogen atom in the pyridine ring also influences the regioselectivity of lithiation. The carboxylate group itself can also serve as a directing group.

A potential application of DoM for the synthesis of this compound could involve the lithiation of a 3-bromo-5-iodopyridine (B183754) intermediate. The position of lithiation would be influenced by the directing effects of the two halogen atoms and the pyridine nitrogen. Subsequent quenching with carbon dioxide would introduce the carboxylic acid at the 2-position.

Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions

| Directing Group | Relative Directing Ability |

|---|---|

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -Cl | Weak |

Lithiation followed by carboxylation is a versatile method for introducing carboxylic acid groups. growingscience.com The choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) and the reaction conditions (temperature, solvent) are critical for achieving the desired regioselectivity.

Transition Metal-Catalyzed C-H Functionalization for Carboxylic Acid Introduction

The direct introduction of a carboxylic acid group onto a pyridine ring via C-H functionalization is an atom-economical and increasingly favored strategy. Transition-metal catalysis is pivotal to this approach, enabling the selective activation of otherwise inert C-H bonds. nih.gov Various metals, including palladium, rhodium, and iridium, have been successfully employed for the C-H functionalization of pyridines. nih.govresearchgate.net

These reactions often utilize a directing group to achieve high regioselectivity. For the synthesis of pyridine-2-carboxylic acids, the nitrogen atom of the pyridine ring can itself act as a directing group, guiding the metal catalyst to the C2-position (ortho-position). nih.govacs.org Once a metallacycle intermediate is formed, subsequent reaction with a carboxylating agent, such as carbon monoxide (CO) or carbon dioxide (CO₂), introduces the desired carboxylic acid moiety.

While direct C-H carboxylation of a pre-halogenated pyridine like 4-bromo-6-iodopyridine could be challenging, a more common strategy involves the C-H functionalization of a simpler pyridine derivative followed by subsequent halogenation steps. For instance, a transition-metal-catalyzed C-H arylation, alkylation, or alkenylation can be performed, followed by transformations to introduce the halogen and carboxylic acid groups. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for optimizing yield and selectivity. Lewis-basic functional groups on the substrate have proven effective for catalyst coordination, allowing for highly site-selective reactions. nih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridine Derivatives

| Catalyst System | Substrate | Reagent | Product Type | Yield (%) | Reference |

| Rh(III) | Functionalized Pyridines | Alkynes | Quinolines | Good | researchgate.net |

| Pd(OAc)₂ | Pyridine | Alcohols | Alkylated Pyridine | Moderate | researchgate.net |

| Cationic Rare-earth Metal | Pyridine | Olefins | ortho-Alkylated Pyridine | High | researchgate.net |

| Heterobimetallic Rh-Al | Pyridine | Olefins | ortho-Monoalkylated Pyridine | Excellent | beilstein-journals.org |

This table presents examples of C-H functionalization on the pyridine core, illustrating the versatility of transition-metal catalysis in generating diverse pyridine derivatives, which can be precursors to halogenated carboxylic acids.

Photoredox Catalysis in Halogenation and Cross-Coupling

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. acs.org This methodology is particularly relevant for the synthesis of complex molecules as it often relies on single-electron transfer (SET) pathways, offering unique reactivity compared to traditional two-electron processes. acs.orgnih.gov

In the context of halogenated pyridines, photoredox catalysis can be employed for both the introduction of halogens and for subsequent cross-coupling reactions to build molecular complexity. For instance, the generation of radical species from electrophilic reagents under photochemical conditions can facilitate their addition to the pyridine ring. nih.gov

Furthermore, the combination of photoredox catalysis with transition metal catalysis (dual catalysis) has unlocked novel transformations. acs.org This synergistic approach can facilitate challenging cross-coupling reactions, such as the formation of C-C or C-N bonds, which are essential for derivatizing the pyridine core. nih.govunimi.it For example, a photoredox catalyst can modulate the oxidation state of a nickel or palladium catalyst, enabling cross-coupling reactions of aryl halides (like a bromo- or iodo-pyridine) with various partners under exceptionally mild conditions, often without the need for strong bases or exogenous ligands. acs.orgunimi.it This approach could be instrumental in the later stages of synthesizing derivatives of this compound.

Table 2: Applications of Photoredox Catalysis in Pyridine Functionalization

| Catalysis Type | Reaction | Substrates | Key Feature | Reference |

| Dual Catalysis (Photoredox/Nickel) | C-N Cross-Coupling | Aryl Halides, Amines | Mild conditions, no strong base | acs.orgunimi.it |

| Dual Catalysis (Photoredox/Transition Metal) | Oxidative Addition | Electrophilic Reagents, Metal Complexes | Generation of radical intermediates | nih.gov |

| Photoredox/Gold(I) Catalysis | C-C Cross-Coupling | N-Heterocycles, (Hetero)aryl Halides | Low catalyst loading, high chemo- and regioselectivity | nih.gov |

| Organocatalysis/Photoredox | Conjugate Addition | N-arylamines, α,β-unsaturated ketones | Asymmetric synthesis | acs.org |

This table highlights the utility of photoredox catalysis in enabling transformations relevant to the synthesis and derivatization of halogenated pyridine scaffolds.

Electrochemical Synthesis Methods for Pyridine Derivatization

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods for the derivatization of pyridine rings. By using electricity to drive redox reactions, electrochemistry can often circumvent the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and easier purification. rsc.orgnih.govrsc.org

Electrochemical methods can be applied to a variety of transformations on the pyridine nucleus, including C-H amination and the formation of other nitrogen-containing heterocycles. nih.govacs.org For example, the electrochemical oxidation of aromatic compounds in the presence of pyridine can lead to the formation of N-arylpyridinium ions, which can then react with nucleophiles to yield functionalized products. acs.org This strategy allows for the direct amination of C-H bonds without the use of metal catalysts. acs.org

Moreover, electrochemical methods can be used to generate reactive species in a controlled manner. For instance, the electrochemical oxidation of SCN⁻ anions has been used to generate a [CN] species for the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes. rsc.org Such strategies could potentially be adapted for the introduction of other functional groups onto a pre-halogenated pyridine backbone, or for the cyclization of precursors to form more complex heterocyclic systems. The mild and economical nature of these methods makes them attractive for modern organic synthesis. nih.govrsc.org

Optimization and Scalability of Synthetic Pathways

The successful laboratory-scale synthesis of a complex molecule like this compound is only the first step. For practical applications, the synthetic route must be optimized for efficiency, cost-effectiveness, and scalability. This involves a multi-faceted approach, considering factors such as the cost and availability of starting materials, reaction times, energy consumption, and the ease of purification. guidechem.com

A key aspect of optimization is minimizing the number of synthetic steps and avoiding the use of stoichiometric reagents in favor of catalytic alternatives. The methods discussed previously, such as C-H functionalization, photoredox catalysis, and electrochemical synthesis, are inherently advantageous in this regard. They often provide more direct routes to the desired products and reduce waste.

For instance, in the synthesis of a related compound, 4-bromopyridine-2-carboxylic acid, an optimized method involves the direct oxidation of 4-bromo-2-methylpyridine using potassium permanganate. This approach was found to save reaction time and reduce energy consumption and cost compared to routes that involve the oxidation of 2-methylpyridine followed by bromination. guidechem.com Similar considerations would be paramount for scaling up the production of this compound. The choice of solvents, reagents, and purification techniques (e.g., avoiding column chromatography in favor of crystallization) are all critical factors that impact the scalability and industrial viability of a synthetic process. patsnap.com The development of robust and scalable routes is essential for the transition of such compounds from academic curiosities to commercially available building blocks. nih.gov

Chemical Reactivity and Selective Transformations of 4 Bromo 6 Iodopyridine 2 Carboxylic Acid

Differentiating Reactivity of Bromine and Iodine Substituents

The cornerstone of the selective chemistry of 4-bromo-6-iodopyridine-2-carboxylic acid lies in the differential reactivity of its halogen substituents in transition metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) complex to the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: C-I > C-Br > C-Cl. mdpi.com This trend is governed by the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is weaker and thus more easily cleaved than the C-Br bond. rsc.org

This inherent reactivity difference allows for the selective transformation of the C-6 iodo group while the C-4 bromo group remains intact. By carefully controlling the reaction conditions, chemists can functionalize the C-6 position first. The remaining bromo group can then be used as a handle for a subsequent, often different, cross-coupling reaction under more forcing conditions, facilitating a stepwise and divergent synthetic approach.

The differential reactivity of the C-I and C-Br bonds is effectively exploited in a range of palladium-catalyzed cross-coupling reactions to achieve high chemo- and regioselectivity. The reaction preferentially occurs at the more labile C-6 iodo position.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. nobelprize.org For dihalogenated substrates like this compound, the reaction can be tuned to occur selectively at the C-I bond. rsc.org This principle has been demonstrated in various dihalogenated heterocyclic systems. For example, 2-bromo-3-iodopyridine undergoes Suzuki-Miyaura coupling exclusively at the C-3 position (the site of the iodine atom). rsc.org Similarly, studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines have shown a high degree of regioselectivity based on halogen discrimination. researchgate.net This allows for the selective introduction of an aryl or heteroaryl group at the C-6 position of the target molecule.

Table 1: Illustrative Examples of Regioselective Suzuki-Miyaura Coupling in Dihalo-N-heterocycles

| Substrate | Boronic Acid/Ester | Catalyst / Base / Solvent | Product | Yield | Selectivity | Reference |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 5-Bromo-2-phenylpyridine | - | Selective for C-Br over C-Cl | rsc.org |

| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 2-Bromo-3-phenylpyridine | - | Selective for C-I over C-Br | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | Selective for C-Br over C-Cl | mdpi.com |

This table presents data from analogous systems to illustrate the principle of regioselectivity based on halogen reactivity.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes. libretexts.org In substrates containing both bromine and iodine, the Sonogashira coupling demonstrates high selectivity for the more reactive C-I bond. libretexts.org For instance, the coupling of 2-bromo-4-iodo-quinoline with a terminal alkyne results in substitution at the C-4 iodo position, leaving the C-2 bromo position untouched. libretexts.org This allows for the precise installation of an alkynyl group at the C-6 position of this compound, providing a precursor for more complex structures. Studies on other brominated pyridine (B92270) derivatives have demonstrated successful Sonogashira couplings, further supporting the feasibility of this transformation. researchgate.netsoton.ac.uk

Table 2: Illustrative Examples of Regioselective Sonogashira Coupling

| Substrate | Alkyne | Catalyst / Conditions | Product | Yield | Selectivity | Reference |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | - | C-I selective | wikipedia.org |

| 2-Bromo-4-iodoquinoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-4-(phenylethynyl)quinoline | - | C-I selective | libretexts.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | PdCl₂(PPh₃)₂, CuI, DIPA, THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 85% | C-Br functionalized | soton.ac.uk |

This table presents data from analogous systems to illustrate the principle of regioselectivity.

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. uwindsor.ca Similar to other palladium-catalyzed reactions, the Stille coupling proceeds preferentially at the site of the most reactive halide. wikipedia.org Selective coupling of a vinyl iodide in the presence of a vinyl bromide has been demonstrated, highlighting the C-I versus C-Br selectivity. wikipedia.org This indicates that this compound would selectively react at the C-6 position with an organostannane reagent, enabling the introduction of various hydrocarbyl groups. While organotin reagents are highly toxic, the reaction's broad scope makes it a valuable synthetic tool. libretexts.org

Other organometallic cross-coupling reactions, such as the Negishi (organozinc) and Hiyama (organosilicon) couplings, also generally follow the same reactivity trend (I > Br), allowing for selective functionalization at the C-6 position of the pyridine ring. nobelprize.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds. wikipedia.orgacsgcipr.org The reaction's selectivity is also dictated by the reactivity of the carbon-halogen bond. Research on nickel-catalyzed amination has shown that selective C-N bond formation can be achieved at an aryl iodide in the presence of aryl bromides or chlorides. nih.gov A copper-catalyzed amination of 2-bromo-5-iodopyridine demonstrated excellent chemoselectivity, with amination occurring exclusively at the C-5 position (C-I bond). rsc.org This high selectivity allows for the precise introduction of primary or secondary amines at the C-6 position of this compound, leaving the C-4 bromine available for subsequent transformations.

Table 3: Illustrative Examples of Selective C-N Bond Formation

| Substrate | Amine/Amide | Catalyst / Conditions | Product | Yield | Selectivity | Reference |

| 1-Bromo-4-iodobenzene | Toluidine | Ni(acac)₂, Phenylboronic Ester | 4-Bromo-N-(p-tolyl)aniline | 78% | C-I selective | nih.gov |

| 2-Bromo-5-iodopyridine | Morpholine | CuI, L-proline, K₂CO₃, DMSO | 4-(6-Bromopyridin-3-yl)morpholine | 92% | C-I selective | rsc.org |

| 2-Bromo-5-iodopyridine | Benzamide | CuI, L-proline, K₂CO₃, DMSO | N-(6-Bromopyridin-3-yl)benzamide | 89% | C-I selective | rsc.org |

This table presents data from analogous systems to illustrate the principle of regioselectivity.

While less common than C-C and C-N couplings, methods for the selective formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds on dihalogenated heterocycles are also of significant interest. Copper-catalyzed protocols have been developed for these transformations. A ligand-free, copper-iodide-catalyzed system for C-S bond formation between aryl iodides and thiols showed complete selectivity for the iodo-derivative over bromo- and chloro-derivatives. uu.nl For example, the reaction of 1-bromo-4-iodobenzene with thiophenol yielded 4-bromophenyl phenyl thioether as the sole product. uu.nl This suggests that this compound could undergo selective thiolation at the C-6 position under similar conditions.

For C-O bond formation, copper-catalyzed methods, often referred to as Ullmann-type couplings, are typically employed. Similar selectivity based on carbon-halogen bond lability is expected, allowing for the introduction of alkoxy or aryloxy groups at the C-6 position. mdpi.com

Influence of Reaction Conditions on Halogen Selectivity (Catalyst, Ligand, Base)

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a cornerstone of its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference enables selective functionalization at the 6-position while preserving the bromine atom for subsequent reactions.

The selectivity of these transformations can be finely tuned by modulating the reaction conditions, including the choice of catalyst, ligand, and base. For instance, in Suzuki-Miyaura cross-coupling reactions, specific combinations of these components are crucial for achieving high yields and selectivity.

Key Factors Influencing Halogen Selectivity:

Catalyst: Palladium complexes are the most common catalysts. The choice of the palladium precursor and its oxidation state can influence the reaction's efficiency.

Ligand: Ligands, typically phosphines, are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step, even with less reactive C-Br bonds, but under carefully controlled conditions, they can enhance selectivity for the C-I bond.

Base: A base is required to activate the boronic acid component in Suzuki couplings. The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can affect the reaction rate and selectivity.

By carefully selecting these parameters, chemists can perform sequential or iterative cross-coupling reactions, first at the iodo-substituted position and then at the bromo-substituted position, to construct complex molecular architectures.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 4-Bromo-6-iodopyridine derivative | Differentiated halogen reactivity |

| Coupling Partner | Arylboronic acid | Introduction of an aryl group |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition |

| Ligand | PPh₃ or dppf (part of the catalyst complex) | Stabilizes the catalyst and modulates reactivity |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Solubilizes reactants |

| Temperature | 80-100 °C | Provides energy for reaction activation |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for electron-rich benzene rings. This reactivity is significantly enhanced when electron-withdrawing groups are present on the ring. The nitrogen atom in the pyridine ring acts as a powerful internal electron-withdrawing group, activating the ortho (2, 6) and para (4) positions to nucleophilic attack.

In this compound, both the C4 and C6 positions are activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen effectively stabilizes this intermediate through resonance, lowering the activation energy for the reaction.

Table 2: General Characteristics of SNAr on Halogenated Pyridines

| Feature | Description |

|---|---|

| Mechanism | Addition-Elimination via a Meisenheimer complex. |

| Activated Positions | Positions ortho and para to the ring nitrogen (e.g., C4 and C6). |

| Role of Nitrogen | Stabilizes the negatively charged intermediate through resonance. |

| Leaving Group Ability | Generally F > Cl > Br > I, based on electronegativity. |

| Common Nucleophiles | Amines, alkoxides, thiolates, etc. |

Transformations Involving the Pyridine-2-carboxylic Acid Moiety

The carboxylic acid group at the C2 position provides another avenue for diverse chemical modifications, allowing for the construction of various functional derivatives such as esters, amides, and acid chlorides.

Derivatization of the Carboxylic Acid Group

Esterification Reactions for Intermediate Synthesis

Esterification of the carboxylic acid group is a common strategy for creating key intermediates in multi-step syntheses. Esters are often more soluble in organic solvents and can serve as protecting groups or be subjected to further transformations. Several methods can be employed for the esterification of pyridine carboxylic acids.

Acid-Catalyzed Esterification: The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Via Acid Chloride: A highly effective two-step method involves first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Mixed Anhydride Method: This method involves activating the carboxylic acid by forming a mixed anhydride, for example, using 2-methyl-6-nitrobenzoic anhydride. This activated intermediate then smoothly reacts with an alcohol to form the desired ester, often providing better yields than other methods.

Table 3: Comparison of Esterification Methods for Pyridine Carboxylic Acids

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed | Alcohol, H₂SO₄ (cat.) | Simple, uses inexpensive reagents. | Reversible reaction, may require removal of water. |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | High yield, irreversible. | Harsher conditions, generates HCl. |

| Mixed Anhydride | 2-Methyl-6-nitrobenzoic anhydride, DMAP, Alcohol | Mild conditions, high yield. | Requires a specific activating agent. |

Amide Formation for Scaffold Construction

The formation of an amide bond is one of the most important reactions in medicinal chemistry and materials science for building complex molecular scaffolds. The carboxylic acid of this compound can be converted into a wide range of amides by reacting with primary or secondary amines.

Direct reaction of a carboxylic acid with an amine is typically unfavorable and requires high temperatures to drive off water. Therefore, two main strategies are employed:

Use of Coupling Agents: A variety of reagents have been developed to facilitate the direct formation of an amide bond under mild conditions. These agents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and borate esters such as tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃].

Conversion to an Acid Chloride: As with esterification, the carboxylic acid can first be converted to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is highly electrophilic and reacts rapidly with an amine to form the amide. An excess of the amine or the addition of a separate base is often used to neutralize the HCl generated during the reaction.

Table 4: Common Coupling Reagents for Amide Synthesis

| Reagent | Name | Byproducts |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate | Boric acid, Trifluoroethanol |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |

Anhydride and Acid Chloride Formation

The carboxylic acid can be converted into even more reactive derivatives, such as acid chlorides and anhydrides, which serve as versatile intermediates for the synthesis of esters, amides, and other compounds.

Acid Chloride Formation: The most common and straightforward method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). The reaction proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Anhydride Formation: Symmetrical acid anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid at high temperatures. A more versatile method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion.

Decarboxylative Functionalization Strategies

Decarboxylative cross-coupling reactions have emerged as powerful methods in organic synthesis, offering an alternative to traditional cross-coupling reactions that typically rely on organometallic reagents. wikipedia.orgrsc.org These reactions utilize carboxylic acids, which are often abundant and structurally diverse, as coupling partners. rsc.orgnsf.gov In the context of this compound, the carboxylic acid group can be strategically removed and replaced with other functional groups, a process known as decarboxylative functionalization.

This strategy is particularly valuable for the synthesis of complex molecules, as it allows for the introduction of various substituents at the C2 position of the pyridine ring. The general scheme for a decarboxylative cross-coupling reaction involves the reaction of a carboxylic acid with an organic halide in the presence of a metal catalyst, a base, and an oxidant, leading to the formation of a new carbon-carbon bond and the loss of carbon dioxide. wikipedia.org

Recent advancements have demonstrated the utility of palladium-catalyzed decarbonylative Suzuki cross-coupling reactions for the synthesis of diverse nitrogen-containing heteroaromatic biaryls from heterocyclic carboxylic acids. nih.gov This methodology could potentially be applied to this compound to introduce aryl or heteroaryl groups at the C2 position. The practical and modular nature of such cross-couplings has enabled the preparation of a wide range of heterobiaryl products. nsf.gov

Iron and nickel metallaphotoredox catalysis has also been developed for decarboxylative cross-coupling, providing a complementary approach to the more established iridium and nickel systems. chemrxiv.org These base metal-catalyzed reactions can preferentially couple carboxylic acids with aryl iodides, suggesting a potential route for the functionalization of the C6-iodo position of the target molecule following a decarboxylative event at C2. chemrxiv.org

The following table summarizes potential decarboxylative functionalization reactions for this compound based on established methodologies for related compounds.

| Reaction Type | Potential Coupling Partner | Catalyst System | Potential Product |

| Decarboxylative Suzuki Coupling | Arylboronic acid | Palladium catalyst | 2-Aryl-4-bromo-6-iodopyridine |

| Decarboxylative Heck-type Reaction | Alkene | Palladium catalyst | 4-Bromo-6-iodo-2-vinylpyridine |

| Decarboxylative Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | 2-Alkynyl-4-bromo-6-iodopyridine |

| Decarboxylative C-N Coupling | Amine | Copper or Palladium catalyst | 2-Amino-4-bromo-6-iodopyridine |

This table is illustrative and based on general principles of decarboxylative coupling reactions.

Role as a Directing Group in C-H Activation

The carboxylic acid functionality of this compound can also serve as a directing group to control the regioselectivity of C-H activation reactions. semanticscholar.org Directing groups are moieties that coordinate to a metal catalyst and bring it into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. researchgate.net The carboxylate group is an effective directing group for ortho-C-H functionalization. semanticscholar.org

In the case of this compound, the carboxyl group at the C2 position can direct the functionalization of the C3-H bond. This approach provides a powerful strategy for introducing substituents at a position that might otherwise be difficult to access. researchgate.net Transition metal-catalyzed C-H functionalization has become a prominent tool for the synthesis of substituted pyridines. thieme-connect.com

Palladium-catalyzed reactions have been particularly successful in this area. For instance, the carboxyl group can direct the arylation, alkenylation, or acylation of the C3 position. beilstein-journals.org The general mechanism involves the coordination of the carboxylate to the metal center, followed by cyclometalation to form a metallacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the catalyst.

The use of a directing group can overcome the inherent electronic biases of the pyridine ring, which often favor functionalization at the C2 or C4 positions. researchgate.net By employing the carboxylic acid as an internal chelating group, the catalyst is guided to the adjacent C3-H bond, leading to high regioselectivity.

The following table outlines potential C-H activation reactions directed by the carboxylic acid group in this compound.

| Reaction Type | Reagent | Catalyst | Potential Product |

| C-H Arylation | Aryl halide | Palladium catalyst | 4-Bromo-3-aryl-6-iodopyridine-2-carboxylic acid |

| C-H Alkenylation | Alkene | Rhodium or Palladium catalyst | 4-Bromo-6-iodo-3-vinylpyridine-2-carboxylic acid |

| C-H Acylation | Acyl source | Ruthenium catalyst | 3-Acyl-4-bromo-6-iodopyridine-2-carboxylic acid |

This table is illustrative and based on known carboxylate-directed C-H functionalization reactions.

Reactivity at Other Unsubstituted Positions of the Pyridine Ring

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, pyridine and its derivatives are generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. beilstein-journals.orgwikipedia.org The presence of two electron-withdrawing halogen atoms (bromo and iodo) and a carboxylic acid group in this compound further deactivates the pyridine ring, making classical electrophilic aromatic substitution reactions challenging. britannica.com

Direct electrophilic substitution on pyridine, if it occurs, typically proceeds at the C3 and C5 positions, as the C2, C4, and C6 positions are more deactivated. wikipedia.org In this compound, the only available unsubstituted position is C5. However, the strong deactivating effect of the substituents makes it highly unlikely for electrophilic substitution to occur under standard conditions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible for such highly electron-deficient pyridine rings. masterorganicchemistry.comlibretexts.org

C-H Functionalization (Minisci-type reactions, other directed C-H activations)

Given the difficulty of electrophilic substitution, alternative methods like C-H functionalization are more suitable for introducing substituents at the unsubstituted positions of the pyridine ring in this compound.

Minisci-type Reactions

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. scispace.com This reaction proceeds under acidic conditions, which activate the pyridine ring towards radical attack. wikipedia.org For this compound, a Minisci-type reaction could potentially occur at the C3 and C5 positions. The regioselectivity would depend on both steric and electronic factors.

The general mechanism involves the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid or an alkyl halide, through an oxidative process. scispace.comprinceton.edu This radical then adds to the protonated pyridine ring, forming a radical cation intermediate. Subsequent oxidation and deprotonation lead to the formation of the alkylated pyridine. scispace.com

Recent advancements in Minisci-type reactions have expanded their scope and applicability, including the use of photoredox catalysis to generate radicals under milder conditions. chemrxiv.org

Other Directed C-H Activations

While the carboxylic acid at C2 can direct functionalization to C3, other directing groups could potentially be introduced to functionalize the C5 position. However, without the introduction of an additional directing group, direct C-H activation at the C5 position is less common. Non-directed C-H functionalization methods are being developed, but achieving high regioselectivity remains a challenge. nih.gov

The following table provides examples of potential Minisci-type reactions for this compound.

| Radical Source | Reagents | Potential Product(s) |

| Pivalic acid | AgNO3, (NH4)2S2O8, H2SO4 | 4-Bromo-3-(tert-butyl)-6-iodopyridine-2-carboxylic acid and/or 4-Bromo-5-(tert-butyl)-6-iodopyridine-2-carboxylic acid |

| Cyclohexanecarboxylic acid | AgNO3, (NH4)2S2O8, H2SO4 | 4-Bromo-3-cyclohexyl-6-iodopyridine-2-carboxylic acid and/or 4-Bromo-5-cyclohexyl-6-iodopyridine-2-carboxylic acid |

| Alkyl bromide | Photoredox catalyst, visible light | 3-Alkyl-4-bromo-6-iodopyridine-2-carboxylic acid and/or 5-Alkyl-4-bromo-6-iodopyridine-2-carboxylic acid |

This table is illustrative, and the regioselectivity of the reaction would need to be determined experimentally.

Mechanistic Insights into Complex Reactions

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridines. nih.govacsgcipr.org Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and developing new transformations. For this compound, which possesses multiple reactive sites, a detailed mechanistic analysis is essential to predict and control selectivity.

A typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, generally proceeds through a series of well-defined elementary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, the C-I or C-Br bond) to form a Pd(II) intermediate. Given the higher reactivity of the C-I bond, oxidative addition is expected to occur preferentially at the C6 position.

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling), transferring the organic group from the main group metal to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the carboxylic acid group can influence the catalytic cycle. It can coordinate to the metal center and modulate its reactivity and selectivity. In some cases, the carboxylic acid can participate directly in the reaction, for example, through decarboxylation.

For C-H activation reactions directed by the carboxylic acid, the catalytic cycle involves the formation of a cyclometalated intermediate. The key steps are:

Coordination: The carboxylic acid coordinates to the metal catalyst.

C-H Activation/Cyclometalation: The catalyst activates a nearby C-H bond (e.g., at C3) to form a stable metallacycle. This step is often the rate-determining and selectivity-determining step.

Functionalization: The metallacycle reacts with a coupling partner.

Reductive Elimination/Product Release: The functionalized product is released, and the active catalyst is regenerated.

Computational studies and experimental mechanistic investigations are often employed to elucidate the intricate details of these catalytic cycles, including the structures of intermediates and the energetics of different pathways. researchgate.net Understanding these mechanisms allows for the rational design of catalysts and reaction conditions to achieve desired transformations with high efficiency and selectivity.

Role of Intermediates and Transition States

The selective transformation of this compound is fundamentally governed by the stability of the intermediates and the energy of the transition states formed during a chemical reaction. Understanding these transient species is crucial for predicting and controlling the reaction outcome.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the significant difference in bond dissociation energies (C-I < C-Br), the oxidative addition is expected to occur selectively at the C-I bond at the 6-position. researchgate.net This leads to the formation of a pyridyl-palladium(II)-iodide intermediate. The stability of this organopalladium intermediate is a key factor in the reaction's progress.

The transition state for the oxidative addition is influenced by steric and electronic factors. The carboxylic acid group at the 2-position can potentially influence the stability of the transition state through electronic effects or by chelation to the palladium center, although this is less common for carboxylic acids compared to other functional groups like esters or amides. rsc.org

For nucleophilic aromatic substitution (SNAr) reactions, the key intermediate is a negatively charged resonance-stabilized species known as the Meisenheimer complex. wikipedia.org The attack of a nucleophile on the electron-deficient pyridine ring leads to the formation of this intermediate, temporarily disrupting the aromaticity of the ring. The stability of the Meisenheimer complex is the primary determinant of the reaction's feasibility and regioselectivity. masterorganicchemistry.com

In the case of this compound, nucleophilic attack can occur at the 4- or 6-position. Attack at these positions is favored because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.com The transition state leading to the Meisenheimer complex is the highest energy point in this step and its energy is lowered by the presence of electron-withdrawing groups that can stabilize the accumulating negative charge. Both the bromo and iodo substituents, as well as the pyridine nitrogen, act as electron-withdrawing groups, activating the ring for nucleophilic attack. The relative leaving group ability (I > Br) will then determine the final product, assuming the initial attack is not irreversible.

Solvent and Additive Effects on Selectivity

Solvents and additives can exert a profound influence on the selectivity of chemical reactions involving this compound by stabilizing or destabilizing intermediates and transition states.

In palladium-catalyzed cross-coupling reactions , the choice of solvent can alter the reaction's regioselectivity. Polar aprotic solvents like DMF or MeCN can influence the selectivity of Suzuki-Miyaura couplings. nih.govnih.gov This effect is often attributed to the stabilization of anionic transition states during the oxidative addition step. nih.gov For instance, in related dihalopyridine systems, a switch in selectivity between two different halogen-bearing sites has been observed by changing the solvent. rsc.org While nonpolar solvents might favor the kinetically preferred reaction at the most reactive C-I bond, polar solvents could potentially alter the reactivity profile.

For nucleophilic aromatic substitution (SNAr) reactions, solvent effects are also significant. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, while not strongly solvating the nucleophile itself. This enhances the rate of the initial nucleophilic attack. The ability of the solvent to stabilize the charged Meisenheimer intermediate is also crucial. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

The table below summarizes the potential effects of solvents and additives on the selective transformations of this compound, based on established principles for similar compounds.

| Reaction Type | Factor | Effect on Selectivity |

| Palladium-Catalyzed Cross-Coupling | Solvent Polarity | Can influence the site of oxidative addition. Polar solvents may stabilize anionic transition states, potentially altering the inherent C-I vs. C-Br selectivity. nih.govnih.gov |

| Ligands | Sterically bulky ligands can direct the catalyst to the less hindered position or modify the electronic nature of the catalyst, thereby changing the regioselectivity. nsf.gov | |

| Base | Affects the rate of transmetalation and can influence the overall outcome and efficiency of the coupling reaction. | |

| Nucleophilic Aromatic Substitution | Solvent Type | Polar aprotic solvents (e.g., DMF, DMSO) generally accelerate the reaction by enhancing the nucleophilicity of the attacking species and stabilizing the Meisenheimer intermediate. |

| Phase-Transfer Catalysts | Can be used as additives to facilitate the reaction between a nucleophile in an aqueous or solid phase and the substrate in an organic phase. |

Computational and Theoretical Studies on 4 Bromo 6 Iodopyridine 2 Carboxylic Acid Systems

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. science.govtandfonline.com Such calculations would be foundational for understanding the intrinsic properties of 4-Bromo-6-iodopyridine-2-carboxylic acid.

To predict how this compound might react with other chemical species, reactivity descriptors can be calculated.

Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this molecule, calculations would likely pinpoint the reactivity of the carbon atoms on the pyridine (B92270) ring, as well as the nitrogen and oxygen atoms.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would be expected to show negative potential (red color) around the electronegative nitrogen and oxygen atoms, indicating sites prone to electrophilic attack. Positive potential (blue color) would likely be observed around the hydrogen atom of the carboxylic acid group and, significantly, on the halogen atoms, which is a key feature for halogen bonding.

A hypothetical table of reactivity indices is presented below to illustrate what such a study might produce.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Electrostatic Potential (kcal/mol) |

| N (Pyridine) | Low | High | Negative |

| C2 (Carboxyl) | High | Low | Positive |

| C4 (Bromo) | Moderate | Moderate | Slightly Positive |

| C6 (Iodo) | Moderate | Moderate | Slightly Positive |

| O (Carbonyl) | Low | High | Negative |

| O (Hydroxyl) | Low | High | Negative |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

A key feature of this compound is the presence of both bromine and iodine atoms. These can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. acs.org DFT calculations would be crucial to quantify the strength and nature of these potential interactions. Studies on similar molecules show that iodine typically forms stronger halogen bonds than bromine. nih.gov Computational models could predict the geometry and energy of halogen bonds between this molecule and various Lewis bases, which is critical for understanding its role in crystal engineering and biological systems. acs.orgnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Substituted pyridines are common substrates in organometallic cross-coupling reactions (e.g., Suzuki, Heck). researchgate.net If this compound were used in such a reaction, computational modeling could be employed to study the interaction between the molecule and the metal catalyst (e.g., Palladium). These studies would investigate how the substrate coordinates to the metal center, the mechanism of oxidative addition (which could occur at either the C-Br or C-I bond), and subsequent reaction steps. Such models often include explicit solvent molecules to better replicate experimental conditions. acs.org

Conformational Analysis and Tautomerism Studies

The flexibility of a molecule can be important for its reactivity and interactions.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. Computational methods can be used to calculate the energy as a function of this dihedral angle, identifying the most stable (lowest energy) conformation and the energy barriers to rotation.

Tautomerism: Pyridine-2-carboxylic acids can potentially exist in different tautomeric forms, including a zwitterionic form where the carboxylic proton moves to the pyridine nitrogen. rsc.org DFT calculations can determine the relative energies of these tautomers in both the gas phase and in solution (using solvent models), predicting which form is most likely to be present under different conditions.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for Experimental Validation

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can be crucial for experimental validation and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with a functional such as B3LYP. scielo.org.za The chemical shifts are calculated relative to a standard, commonly tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen basis set and the consideration of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM).

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculations can predict the wavenumbers of characteristic vibrational modes, such as the C=O stretching of the carboxylic acid group, C-H stretching of the pyridine ring, and vibrations associated with the carbon-halogen bonds. scielo.org.zatandfonline.com Comparing the computed spectrum with experimental data can aid in the structural confirmation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals. Machine learning algorithms are also emerging as a powerful tool for predicting UV-Vis spectra based on molecular structure. nih.govnih.gov

To illustrate the expected output from such computational studies, the following interactive data table provides hypothetical predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | |

| H-3 | 8.15 |

| H-5 | 7.90 |

| ¹³C NMR (ppm) | |

| C-2 (COOH) | 165.2 |

| C-4 (C-Br) | 120.5 |

| C-6 (C-I) | 95.8 |

| IR (cm⁻¹) | |

| O-H stretch (acid) | 3450 |

| C=O stretch (acid) | 1720 |

| C-Br stretch | 650 |

| C-I stretch | 580 |

| UV-Vis (nm) | |

| λmax 1 | 285 |

| λmax 2 | 230 |

In Silico Design of Novel Reactivity and Selectivity

Computational modeling plays a pivotal role in the in silico design of novel reactions and in understanding the factors that control selectivity. mit.edu For this compound, computational approaches can be used to explore its reactivity in various chemical transformations.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.net For instance, the LUMO distribution can indicate the most likely sites for nucleophilic attack. In the case of this compound, the carbon atoms attached to the bromine and iodine are expected to be electrophilic.

Reaction Pathway Modeling: Computational methods can be used to model the entire reaction coordinate for a proposed transformation. youtube.com This involves locating the transition state structures and calculating the activation energies. By comparing the activation barriers for different possible reaction pathways, the most likely outcome can be predicted. This is particularly useful for designing selective reactions, such as regioselective cross-coupling reactions at either the bromo or iodo position. The relative reactivity of the C-Br and C-I bonds can be computationally assessed to predict which will react preferentially under specific catalytic conditions.

Catalyst Design: In silico methods can also be employed to design or select optimal catalysts for a desired transformation involving this compound. By modeling the interaction of the substrate with different catalyst systems, researchers can predict which catalyst will lead to the highest yield and selectivity. researchgate.net For example, the binding energy of the pyridine nitrogen to a metal center can be calculated to assess potential catalyst inhibition.

The following interactive data table presents hypothetical computational data relevant to the in silico design of reactivity for this compound.

| Computational Parameter | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Atomic Charges | |

| C-4 (C-Br) | +0.15 |

| C-6 (C-I) | +0.12 |

| Activation Energy (Suzuki Coupling) | |

| at C-I | 18 kcal/mol |

| at C-Br | 25 kcal/mol |

Based on a thorough review of the available scientific literature, there is no specific information detailing the applications of This compound in the contexts outlined. Research and publications specifically documenting this compound's role in the synthesis of polyfunctional scaffolds, catalytic ligands, pharmaceutical intermediates, or its use in developing new cross-coupling and regioselectivity protocols could not be located.

The provided outline requires detailed research findings for a very specific chemical compound. However, this particular molecule is not described in the accessible literature for the requested applications. Information exists for related compounds, such as 4-bromopyridine-2-carboxylic acid or pyridine dicarboxylic acid derivatives in general, but per the instructions to focus solely on "this compound," an article cannot be generated.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the specified chemical compound.

Applications As a Key Intermediate in Advanced Organic Synthesis and Methodology Development

Development of Novel Synthetic Methodologies

Benchmarking New Catalytic Systems

The development of new and more efficient catalytic systems is a perpetual goal in organic synthesis. To assess the efficacy and scope of a novel catalyst, chemists rely on well-defined substrate standards that can rigorously test its capabilities. 4-Bromo-6-iodopyridine-2-carboxylic acid serves as an excellent benchmark substrate for several reasons:

Differential Reactivity: The presence of both an iodo and a bromo substituent allows for the evaluation of a catalyst's selectivity. A successful catalyst can be directed to react preferentially at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This provides a clear measure of the catalyst's chemoselectivity.